molecular formula C22H24N2O5 B1463315 Fmoc-Val-Gly-OH CAS No. 142810-19-3

Fmoc-Val-Gly-OH

Cat. No.: B1463315
CAS No.: 142810-19-3
M. Wt: 396.4 g/mol
InChI Key: RWMPPRIMKZLKTB-FQEVSTJZSA-N
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Description

Fmoc-Val-Gly-OH is a derivative of glycine, an amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group in solid-phase peptide synthesis.

Scientific Research Applications

Fmoc-Val-Gly-OH is widely used in scientific research, particularly in the field of peptide synthesis. It is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In medicine, these peptides can be used to develop new drugs and therapeutic agents. In industry, they are used in the production of various biomaterials and nanomaterials .

Mechanism of Action

Target of Action

Fmoc-Val-Gly-OH, also known as Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the peptide sequences .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

this compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is widespread .

Result of Action

The introduction and subsequent removal of the Fmoc group in this compound allow for the controlled synthesis of peptide sequences . This process enables the creation of complex peptides for use in various biochemical applications, including the development of new therapeutics .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the introduction and removal of the Fmoc group require specific conditions, such as the presence of a base like piperidine . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound’s efficacy and stability may also be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment .

Safety and Hazards

Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) . No hazardous reactions are expected under normal processing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Gly-OH typically involves the reaction of glycine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane. The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids to form peptides. This is usually facilitated by coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions

    Piperidine: Used for deprotection of the Fmoc group.

    HBTU or DIC: Used for coupling reactions.

    Organic Solvents: Such as DMF and dichloromethane.

Major Products

The major products formed from these reactions are peptides with the desired sequence, where Fmoc-Val-Gly-OH acts as a building block .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-
  • Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl]-

Uniqueness

What sets Fmoc-Val-Gly-OH apart from similar compounds is its specific use in the synthesis of peptides that require the incorporation of valine. Valine is a branched-chain amino acid, which can impart unique structural and functional properties to the resulting peptides .

Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-13(2)20(21(27)23-11-19(25)26)24-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMPPRIMKZLKTB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223662
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142810-19-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142810-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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